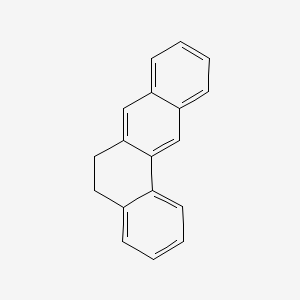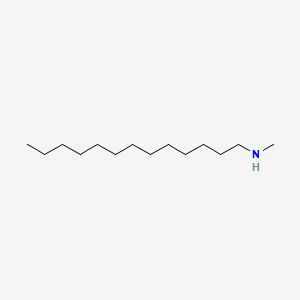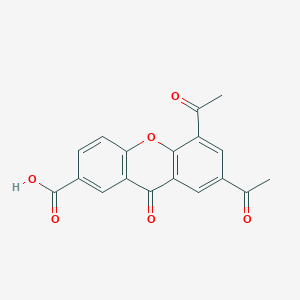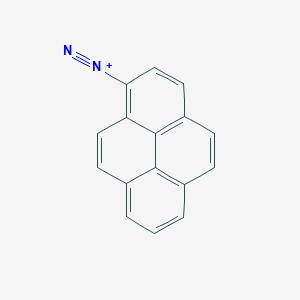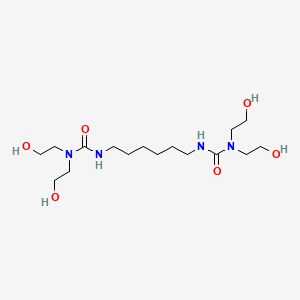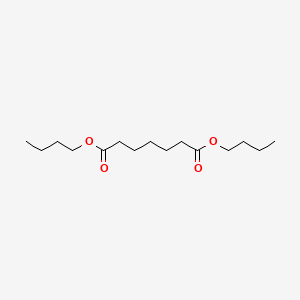![molecular formula C19H17NO B14660791 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline CAS No. 38334-64-4](/img/structure/B14660791.png)
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by an ethoxy group at the 6th position and a phenylethenyl group at the 2nd position, exhibits unique chemical properties that make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Toluene or ethanol
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Applications De Recherche Scientifique
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methoxy-2-[(E)-2-phenylethenyl]quinoline
- 6-ethoxy-2-[(E)-2-phenylvinyl]quinoline
Comparison
Compared to similar compounds, 6-ethoxy-2-[(E)-2-phenylethenyl]quinoline exhibits unique properties due to the presence of the ethoxy group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenylethenyl group contributes to its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
38334-64-4 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
6-ethoxy-2-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C19H17NO/c1-2-21-18-12-13-19-16(14-18)9-11-17(20-19)10-8-15-6-4-3-5-7-15/h3-14H,2H2,1H3/b10-8+ |
Clé InChI |
ACPWHKXBZIPXKQ-CSKARUKUSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1)N=C(C=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


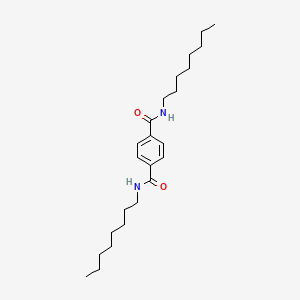
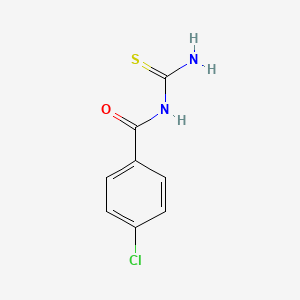
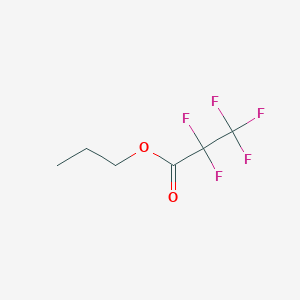
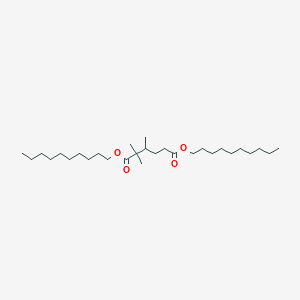
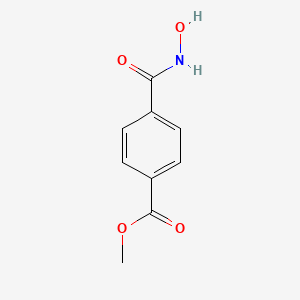
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
